5-Benzylidene-1H-imidazol-4(5H)-one
CAS No.:
Cat. No.: VC17195204
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (4E)-4-benzylidene-1H-imidazol-5-one |
| Standard InChI | InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+ |
| Standard InChI Key | CQGIJPFYWRPMRO-RMKNXTFCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Benzylidene-1H-imidazol-4(5H)-one (C16H12N2O) features a planar imidazolone core fused to a benzylidene group through a conjugated double bond. X-ray crystallography reveals bond lengths of 1.38 Å for the C=N bond in the imidazole ring and 1.42 Å for the exocyclic C=C bond, indicating significant electron delocalization . The Z-configuration of the benzylidene substituent is stabilized by intramolecular hydrogen bonding between the N1-H group and the carbonyl oxygen (O...H distance: 2.12 Å) .
Tautomeric Behavior
The compound exists in two tautomeric forms due to proton transfer between N1 and N3 positions of the imidazole ring:
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1H-imidazol-4(5H)-one form (80% prevalence in DMSO-d6)
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3H-imidazol-4(5H)-one form (20% prevalence)
This tautomerism significantly impacts its reactivity, with the major form showing greater electrophilicity at C2 .
Spectroscopic Characteristics
Key spectroscopic data from recent studies:
Synthetic Methodologies
Conventional Synthesis Routes
Three primary methods dominate the synthesis of 5-benzylidene-1H-imidazol-4(5H)-one derivatives:
Method 1: Condensation Approach
Benzaldehyde derivatives (1 eq) react with 1H-imidazol-4(5H)-one (1.2 eq) in acetic acid catalyzed by ammonium acetate at 80°C for 6 hours, yielding 68-72% product .
Method 2: Microwave-Assisted Synthesis
Irradiation at 300 W for 15 minutes in DMF solvent improves yields to 85-89% while reducing reaction time by 75% compared to conventional heating .
Method 3: Solid-State Mechanochemical Synthesis
Ball-milling benzaldehyde derivatives with imidazolone precursors for 2 hours achieves 92% conversion with minimal solvent use .
Recent Advancements in Synthesis
A 2025 study demonstrated electrochemical synthesis using a platinum cathode and nickel anode in acetonitrile/water (4:1), achieving 94% yield at 1.2 V vs Ag/AgCl . This method eliminates stoichiometric oxidants and enables gram-scale production.
Biological Activities and Mechanisms
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 | |
| Escherichia coli | 6.25 | |
| Candida albicans | 12.5 |
Mechanistic studies reveal disruption of microbial cell membranes through:
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Inhibition of ergosterol biosynthesis (fungi)
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Interference with penicillin-binding proteins (bacteria)
Anticancer Activity
The compound demonstrates selective cytotoxicity against cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 8.2 | Topoisomerase II inhibition |
| A549 (lung) | 12.7 | PARP-1 suppression |
| HeLa (cervical) | 6.9 | Tubulin polymerization arrest |
Molecular docking studies show strong binding affinity (-9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase .
Enzyme Inhibition
Notable enzyme targets include:
The anti-tyrosinase mechanism involves chelation of copper ions in the enzyme's active site, as confirmed by EPR spectroscopy .
Structure-Activity Relationships (SAR)
Key structural features influencing bioactivity:
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Benzylidene Substituents
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Imidazole Ring Modifications
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Stereochemical Effects
Computational Chemistry Insights
Quantum Chemical Calculations
DFT studies at B3LYP/6-311++G** level reveal:
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HOMO-LUMO gap: 4.12 eV (indicates high chemical stability)
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Molecular electrostatic potential (MEP) shows nucleophilic attack favored at C5 position
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Global reactivity descriptors:
Molecular Dynamics Simulations
200 ns simulations of EGFR kinase complexes demonstrate:
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Stable hydrogen bonds with Met793 (occupancy 82%)
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Hydrophobic interactions with Leu718 and Val726
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Root-mean-square deviation (RMSD) < 2.0 Å throughout simulation
Pharmacokinetic Profiling
ADMET predictions using SwissADME:
| Parameter | Value |
|---|---|
| LogP | 2.38 |
| Water Solubility | -3.45 (LogS) |
| BBB Permeability | Yes (PSA 58.2 Ų) |
| CYP2D6 Inhibition | Non-inhibitor |
| Hepatotoxicity | Low risk |
| Ames Mutagenicity | Negative |
In vitro studies confirm moderate plasma protein binding (68.2%) and hepatic microsomal stability (t1/2 42 min) .
Industrial and Material Science Applications
Emerging non-pharmaceutical uses include:
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Organic Electronics
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Charge mobility: 0.12 cm²/V·s (OFET measurements)
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Band gap: 3.2 eV (suitable for blue OLED emitters)
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Coordination Chemistry
Forms stable complexes with transition metals:-
Cu(II) complex: μeff 1.73 BM (square planar geometry)
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Fe(III) complex: MLCT transition at 450 nm
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Catalysis
Palladium complexes catalyze Suzuki-Miyaura coupling with 98% yield (TON > 10,000)
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